7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate is a synthetic compound that belongs to the class of isoalloxazines Isoalloxazines are derivatives of flavins, which are essential cofactors in various biological processes
Preparation Methods
The synthesis of 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate involves multiple steps. The synthetic route typically starts with the preparation of the isoalloxazine core, followed by the introduction of the chloro and diethylamino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Scientific Research Applications
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of isoalloxazines and their derivatives.
Biology: The compound is used in biochemical assays to investigate enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by interfering with the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
7-Chloro-10-(4-(diethylamino)-1-methylbutyl)isoalloxazine sulfate can be compared with other isoalloxazine derivatives, such as:
- 7-Chloro-10-(4-(dimethylamino)-1-methylbutyl)isoalloxazine sulfate
- 7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of chloro and diethylamino groups in this compound makes it distinct and valuable for specific research and industrial purposes .
Properties
CAS No. |
101651-92-7 |
---|---|
Molecular Formula |
C19H26ClN5O6S |
Molecular Weight |
488.0 g/mol |
IUPAC Name |
4-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)pentyl-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C19H24ClN5O2.H2O4S/c1-4-24(5-2)10-6-7-12(3)25-15-9-8-13(20)11-14(15)21-16-17(25)22-19(27)23-18(16)26;1-5(2,3)4/h8-9,11-12H,4-7,10H2,1-3H3,(H,23,26,27);(H2,1,2,3,4) |
InChI Key |
AQQZAHFUJIPVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCC(C)N1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.